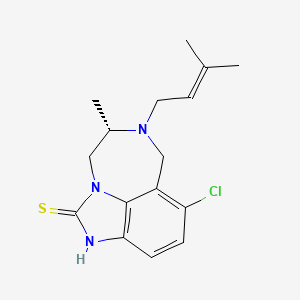

Tivirapine

Description

This compound is a small molecule drug with a maximum clinical trial phase of II.

Structure

3D Structure

Propriétés

Numéro CAS |

137332-54-8 |

|---|---|

Formule moléculaire |

C16H20ClN3S |

Poids moléculaire |

321.9 g/mol |

Nom IUPAC |

(11S)-7-chloro-11-methyl-10-(3-methylbut-2-enyl)-1,3,10-triazatricyclo[6.4.1.04,13]trideca-4(13),5,7-triene-2-thione |

InChI |

InChI=1S/C16H20ClN3S/c1-10(2)6-7-19-9-12-13(17)4-5-14-15(12)20(8-11(19)3)16(21)18-14/h4-6,11H,7-9H2,1-3H3,(H,18,21)/t11-/m0/s1 |

Clé InChI |

ZNFFMCYSMBXZQU-NSHDSACASA-N |

SMILES isomérique |

C[C@H]1CN2C3=C(C=CC(=C3CN1CC=C(C)C)Cl)NC2=S |

SMILES canonique |

CC1CN2C3=C(C=CC(=C3CN1CC=C(C)C)Cl)NC2=S |

Apparence |

Solid powder |

Autres numéros CAS |

137332-54-8 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

8-chloro-TIBO 8-chlorotetrahydroimidazo(4,5,1-jk)(1,4)-benzodiazepin-2(1H)-thione |

Origine du produit |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Nevirapine on HIV-1 Reverse Transcriptase

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nevirapine, a seminal non-nucleoside reverse transcriptase inhibitor (NNRTI), serves as a cornerstone in the combination antiretroviral therapy for HIV-1. Its mechanism of action is characterized by allosteric inhibition of the viral reverse transcriptase (RT), a critical enzyme for the replication of the virus. By binding to a hydrophobic pocket distinct from the enzyme's active site, Nevirapine induces significant conformational changes that disrupt the catalytic activity and impede the synthesis of viral DNA. This guide provides a comprehensive technical overview of Nevirapine's interaction with HIV-1 RT, detailing the molecular basis of its inhibitory action, the kinetics of this interaction, and the mechanisms by which viral resistance emerges. Quantitative data on its inhibitory potency and the impact of resistance mutations are presented in structured tables. Furthermore, detailed experimental protocols for key assays and visual representations of the underlying pathways are provided to facilitate a deeper understanding and further research in this domain.

Molecular Mechanism of Action

Nevirapine is a non-competitive inhibitor of HIV-1 reverse transcriptase with respect to both the deoxynucleoside triphosphate (dNTP) substrates and the template-primer.[1][2] It does not bind to the active site of the enzyme but rather to a hydrophobic, allosteric pocket located in the p66 subunit, approximately 10 Å from the catalytic site.[3] This binding pocket is absent in the unliganded enzyme and is induced to form upon Nevirapine binding.

The binding of Nevirapine to this allosteric site triggers a cascade of conformational changes within the reverse transcriptase enzyme. A key event is the rotation of the tyrosine residues at positions 181 and 188, which are crucial for the high-affinity binding of the inhibitor.[4] This movement, along with the displacement of the β12-β13-β14 sheet, leads to a significant distortion of the "primer grip," a region responsible for correctly positioning the 3'-end of the DNA primer at the catalytic site.[5] The consequence of this distortion is a misalignment of the primer terminus, rendering the enzyme catalytically incompetent for nucleotide incorporation.[5][6] Furthermore, the conformational changes induced by Nevirapine also affect the thumb and fingers subdomains, leading to a hyper-extended and less flexible enzyme structure that is impaired in its ability to translocate along the nucleic acid template.[6]

The following diagram illustrates the allosteric inhibition of HIV-1 Reverse Transcriptase by Nevirapine.

Caption: Allosteric binding of Nevirapine to HIV-1 RT induces conformational changes, leading to enzyme inactivation.

Enzyme Kinetics and Inhibition Profile

The non-competitive nature of Nevirapine's inhibition is reflected in its effect on the steady-state kinetic parameters of HIV-1 reverse transcriptase. In the presence of Nevirapine, the maximum velocity (Vmax) of the reverse transcription reaction is decreased, while the Michaelis constant (Km) for the dNTP substrate remains largely unchanged. This indicates that Nevirapine does not interfere with the binding of the substrate to the active site but rather reduces the catalytic efficiency of the enzyme.

Quantitative Inhibition Data

The potency of Nevirapine is typically quantified by its 50% inhibitory concentration (IC50) and its inhibition constant (Ki). These values can vary depending on the specific assay conditions and the HIV-1 isolate being tested.

| Parameter | Value | Enzyme/Cell Type | Reference |

| IC50 | 10-100 nM | Laboratory and clinical isolates of HIV-1 | [7] |

| IC50 | 0.04 μM | C8166 cells | [5] |

| Ki | 270 μM | HIV-1 Reverse Transcriptase | [5] |

Note: The reported Ki value of 270 μM appears high and may be specific to the experimental context, potentially reflecting inhibition of a secondary process or measurement under non-standard conditions.

Mechanisms of Resistance

A significant challenge in the clinical use of Nevirapine is the rapid emergence of drug-resistant mutations in the reverse transcriptase gene.[2] A single amino acid substitution in or near the NNRTI binding pocket can be sufficient to confer high-level resistance.

The most common resistance mutations associated with Nevirapine include:

-

K103N: This mutation is one of the most frequently observed. It does not directly interact with Nevirapine but is thought to sterically hinder the entry of the drug into the binding pocket.

-

Y181C/I: The tyrosine at position 181 is critical for high-affinity binding through aromatic stacking interactions with Nevirapine. Its replacement with a smaller, non-aromatic residue like cysteine or isoleucine significantly reduces the binding affinity.[8]

-

Y188L/C/H: Similar to Y181, the tyrosine at position 188 plays a key role in inhibitor binding. Mutations at this position also lead to a loss of favorable interactions.

-

G190A/S: This mutation is located at the entrance of the binding pocket and is believed to restrict access of the inhibitor.

The following table summarizes the fold change in IC50 for Nevirapine against some common resistant mutants.

| Mutation | Fold Change in IC50 vs. Wild-Type | Reference |

| Y181C | >100 | [8] |

| K103N | ~20 | [9] |

| G190A | >50 | [9] |

| Y188L | >50 | [9] |

| V106A | 17-90 | [10] |

| L100I | 17-90 | [10] |

The diagram below illustrates the development of resistance to Nevirapine through mutations in the NNRTI binding pocket.

Caption: Nevirapine treatment selects for mutations in HIV-1 RT, leading to reduced drug binding and resistance.

Experimental Protocols

Radiometric HIV-1 Reverse Transcriptase Inhibition Assay

This assay measures the incorporation of a radiolabeled deoxynucleoside triphosphate into a synthetic template-primer by HIV-1 RT.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase

-

Poly(rA)-oligo(dT)15 template-primer

-

[³H]-dTTP (tritiated deoxythymidine triphosphate)

-

Reaction Buffer: 50 mM Tris-HCl (pH 7.8), 60 mM KCl, 2 mM DTT, 10 mM MgCl₂, 0.1% Triton X-100

-

Nevirapine stock solution (in DMSO)

-

Unlabeled dTTP

-

Ice-cold 10% Trichloroacetic acid (TCA) containing 2% sodium pyrophosphate

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of Nevirapine in reaction buffer.

-

In a 96-well plate, combine the following on ice:

-

10 µL of diluted Nevirapine or DMSO (vehicle control)

-

20 µL of a reaction mix containing reaction buffer, 10 µg/mL poly(rA)-oligo(dT)15, and 10 µM unlabeled dTTP.

-

10 µL of [³H]-dTTP (specific activity ~1 Ci/mmol).

-

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding 10 µL of recombinant HIV-1 RT (at a pre-determined optimal concentration) to each well.

-

Incubate the plate at 37°C for 60 minutes.

-

Terminate the reaction by adding 50 µL of ice-cold 10% TCA to each well.

-

Transfer the contents of each well to a glass fiber filter using a cell harvester.

-

Wash the filters three times with ice-cold 10% TCA and once with 70% ethanol.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Measure the radioactivity in a scintillation counter.

-

Calculate the percent inhibition for each Nevirapine concentration relative to the vehicle control and determine the IC50 value.

Non-Radiometric (PicoGreen) HIV-1 Reverse Transcriptase Inhibition Assay

This assay utilizes the fluorescent dye PicoGreen, which selectively binds to double-stranded DNA, to quantify the product of the reverse transcriptase reaction.[8]

Materials:

-

Recombinant HIV-1 Reverse Transcriptase

-

Poly(rA)-oligo(dT)15 template-primer

-

dNTP mix (dATP, dCTP, dGTP, dTTP)

-

Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 80 mM KCl, 10 mM MgCl₂, 1 mM DTT, 0.1% NP-40

-

Nevirapine stock solution (in DMSO)

-

PicoGreen dsDNA quantitation reagent

-

TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

-

Fluorometer or fluorescence plate reader

Procedure:

-

Prepare serial dilutions of Nevirapine in reaction buffer.

-

In a black 96-well plate, combine the following:

-

10 µL of diluted Nevirapine or DMSO (vehicle control)

-

20 µL of a reaction mix containing reaction buffer, 5 µg/mL poly(rA)-oligo(dT)15, and 10 µM dNTP mix.

-

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding 10 µL of recombinant HIV-1 RT to each well.

-

Incubate the plate at 37°C for 60 minutes.

-

Stop the reaction by adding 10 µL of 0.5 M EDTA.

-

Add 150 µL of a 1:200 dilution of PicoGreen reagent in TE buffer to each well.

-

Incubate in the dark at room temperature for 5 minutes.

-

Measure the fluorescence at an excitation wavelength of ~480 nm and an emission wavelength of ~520 nm.

-

Calculate the percent inhibition and determine the IC50 value.

The following diagram outlines the general workflow for an in vitro HIV-1 RT inhibition assay.

Caption: A generalized workflow for determining the inhibitory activity of Nevirapine on HIV-1 RT.

Conclusion

Nevirapine's mechanism of action as a non-competitive, allosteric inhibitor of HIV-1 reverse transcriptase is well-characterized. Its binding to a specific hydrophobic pocket induces conformational changes that disrupt the enzyme's catalytic function, providing a potent means of inhibiting viral replication. However, the emergence of drug resistance through mutations in the NNRTI binding pocket remains a significant clinical challenge. A thorough understanding of the molecular interactions between Nevirapine and both wild-type and mutant forms of reverse transcriptase is crucial for the development of next-generation NNRTIs with improved resistance profiles. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals dedicated to advancing the treatment of HIV-1 infection.

References

- 1. Quantum computational analysis for drug resistance of HIV-1 reverse transcriptase to nevirapine through point mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Identification of Drug Resistant Mutations in HIV-1 CRF07_BC Variants Selected by Nevirapine In Vitro | PLOS One [journals.plos.org]

- 5. HIV-1 reverse transcriptase complex with DNA and nevirapine reveals nonnucleoside inhibition mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. proteopedia.org [proteopedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Simple and rapid determination of the enzyme kinetics of HIV-1 reverse transcriptase and anti-HIV-1 agents by a fluorescence based method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cms.hivdb.org [cms.hivdb.org]

- 10. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by Nonnucleoside Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Groundbreaker: An In-depth Technical Guide to the Discovery and Development of Nevirapine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nevirapine, a pioneering non-nucleoside reverse transcriptase inhibitor (NNRTI), marked a significant milestone in the history of antiretroviral therapy. As the first NNRTI to gain regulatory approval, it introduced a novel mechanism for combating Human Immunodeficiency Virus Type 1 (HIV-1) and became a cornerstone of combination therapy regimens worldwide. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, synthesis, and clinical evaluation of Nevirapine, tailored for professionals in the field of drug development and infectious disease research.

Discovery and Preclinical Development

Nevirapine (brand name Viramune) was discovered by Karl D. Hargrave and his team at Boehringer Ingelheim Pharmaceuticals in the late 1980s.[1][2] Its discovery was the result of a random screening program aimed at identifying novel inhibitors of HIV-1 reverse transcriptase (RT), the critical viral enzyme responsible for transcribing viral RNA into DNA.[3]

Mechanism of Action

Unlike nucleoside reverse transcriptase inhibitors (NRTIs) that act as chain terminators by competing with natural deoxynucleotides for the enzyme's active site, Nevirapine is a non-competitive inhibitor.[4][5] It binds to a specific, allosteric hydrophobic pocket on the p66 subunit of the HIV-1 RT, approximately 10 Å away from the catalytic site.[1][6] This binding induces a conformational change in the enzyme, particularly affecting the "primer grip" and distorting the dNTP binding site, which ultimately inactivates the enzyme and halts DNA synthesis.[7][8] This unique mechanism of action provided a new avenue for antiretroviral drug development and a crucial component for combination therapies to overcome drug resistance. Notably, Nevirapine is not active against HIV-2 RT, as the structure of its NNRTI binding pocket differs significantly.[9]

In Vitro Activity

Early enzymatic and cell culture assays demonstrated Nevirapine's potent and specific activity against HIV-1.

| Assay Type | Target | IC₅₀ Value | Reference |

| Enzyme Assay | Wild-Type HIV-1 RT | 84 nM | [4] |

| Cell Culture | HIV-1 Replication in C8166 cells | 40 nM | [4][10] |

| Cell Culture | HIV-1 Replication (WT RT vector) | 36 ± 17 nM | [11] |

| Cell Culture | HIV-1 Replication (AZT-Resistant RT vector) | 27 ± 1 nM | [11] |

| Table 1: In Vitro Inhibitory Concentration (IC₅₀) of Nevirapine. |

Chemical Synthesis and Manufacturing

The chemical synthesis of Nevirapine has evolved since its initial development to improve yield and reduce costs. The core structure is a dipyridodiazepinone. One established method involves the reaction of 2-chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridine carboxamide with cyclopropylamine, followed by a cyclization step to form the final Nevirapine molecule.[2][12]

Experimental Protocol: One-Pot Preparation of Nevirapine

The following protocol is a summarized example based on patented synthesis processes.[9][13]

Materials:

-

Methyl 2-cyclopropylaminonicotinate (Me-CAN)

-

2-chloro-3-amino-4-picoline (CAPIC)

-

Sodium Hydride (NaH)

-

Diglyme (solvent)

-

Cyclohexane

-

Glacial Acetic Acid

-

Ethanol

-

Water

Procedure:

-

Reaction Setup: In a suitable reactor, charge CAPIC and diglyme. Add sodium hydride (NaH) as a 60% dispersion in mineral oil.

-

Amide Formation: Slowly add a solution of Me-CAN in diglyme to the reactor while maintaining the temperature between 60-65°C. This reaction forms the intermediate, 2-(cyclopropylamino)nicotinamido-3'-amino-2'-chloro-4'-methylpyridine.

-

Cyclization: After the initial reaction is complete, increase the temperature of the reaction mixture to 80-85°C. The strong base (NaH) facilitates an intramolecular cyclization, closing the diazepine ring to form crude Nevirapine.

-

Precipitation and Isolation: Cool the reaction mixture to approximately 25°C. Add cyclohexane and glacial acetic acid to adjust the pH to 6-8, causing the crude Nevirapine to precipitate. Further cool the suspension to 0-10°C and stir for at least one hour.

-

Filtration and Washing: Isolate the product by vacuum filtration. Wash the filter cake successively with water and a 20% ethanol/water mixture.

-

Drying: Dry the product under vacuum at 90-110°C to a constant weight to yield crude Nevirapine.

-

Purification: Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., aqueous ethanol) to meet pharmacopeial standards.

Pharmacokinetics and Metabolism

Nevirapine is characterized by good oral bioavailability and extensive hepatic metabolism, which involves autoinduction.

Absorption, Distribution, and Elimination

Nevirapine is readily absorbed (>90%) following oral administration.[9] It is approximately 60% bound to plasma proteins. Elimination is primarily through biotransformation, with less than 5% of the parent drug excreted unchanged in the urine.[14]

Metabolism

Nevirapine is extensively metabolized by hepatic cytochrome P450 isoenzymes, primarily CYP3A4 and CYP2B6.[15][16] This process leads to the formation of several hydroxylated metabolites (2-, 3-, 8-, and 12-hydroxynevirapine), which are subsequently conjugated with glucuronic acid and excreted renally.[9][14] A key characteristic of Nevirapine is its ability to induce its own metabolism (autoinduction). This results in a decrease in its terminal-phase half-life from approximately 45 hours after a single dose to 25-30 hours at steady-state (after 2-4 weeks of therapy).[17]

Pharmacokinetic Parameters

| Parameter | Single Dose (200 mg) | Multiple Dose (200 mg BID) | Reference |

| T₁₂ (Half-life) | ~45 hours | 25 - 30 hours | [17] |

| Tₘₐₓ (Time to Peak) | ~90 minutes | Not Applicable | [13] |

| Clearance (CL/F) | Increases 1.5 to 2-fold | Steady State | [15][17] |

| Table 2: Key Pharmacokinetic Parameters of Immediate-Release Nevirapine. |

Clinical Development and Efficacy

Nevirapine was first approved by the U.S. Food and Drug Administration (FDA) in June 1996 for adults and in September 1998 for children, making it the first approved NNRTI.[1]

Landmark Clinical Trials

HIVNET 012 Trial (Prevention of Mother-to-Child Transmission): This pivotal trial, initiated in Uganda in 1997, demonstrated that a simple and inexpensive regimen could significantly reduce perinatal HIV transmission.[2][18]

-

Protocol: HIV-positive pregnant women received a single 200 mg oral dose of Nevirapine at the onset of labor. Their infants received a single 2 mg/kg oral dose within 72 hours of birth.[19]

-

Efficacy: This regimen reduced the risk of HIV-1 transmission by nearly 50% at 14-16 weeks postpartum compared to a short course of zidovudine.[2]

-

Significance: The results led the World Health Organization to endorse this regimen in many resource-limited settings, preventing thousands of infant HIV infections.[18]

VERxVE Trial (Extended-Release Formulation): This Phase III trial compared the efficacy and safety of a once-daily extended-release (XR) formulation to the twice-daily immediate-release (IR) formulation in treatment-naïve patients.[19]

-

Design: A randomized, double-blind, active-controlled trial in 1,011 patients, who also received tenofovir/emtricitabine.[19]

-

Efficacy: At 48 weeks, Nevirapine XR was non-inferior to Nevirapine IR. In patients with a baseline viral load ≤100,000 copies/mL, virologic response (HIV-1 RNA <50 copies/mL) was 85.9% for XR vs. 79.2% for IR. For those with a baseline viral load >100,000 copies/mL, the response was 73.2% for XR vs. 70.9% for IR.[19]

TRANxITION Trial (Switching to Extended-Release): This trial evaluated the efficacy and safety of switching virologically suppressed patients from the IR to the XR formulation.[4][11]

-

Design: An open-label, randomized (2:1), non-inferiority study.[11]

-

Efficacy: At 48 weeks, the proportion of patients maintaining virologic suppression (HIV-1 RNA <50 copies/mL) was 88.5% in the IR arm and 88.8% in the XR arm, demonstrating non-inferiority.[1][20]

| Trial | Formulation | Patient Population | Primary Endpoint (Week 48) | CD4+ Cell Change (Mean) | Reference |

| ARTEN | IR | Treatment-Naïve | 67% with HIV-1 RNA <50 copies/mL | +170 cells/µL | [19][21] |

| VERxVE | XR vs. IR | Treatment-Naïve | 73.2% vs. 70.9% with HIV-1 RNA <50 copies/mL (High VL) | Not Reported | [19] |

| TRANxITION | XR vs. IR | Virologically Suppressed (Switch) | 88.8% vs. 88.5% with HIV-1 RNA <50 copies/mL | +52.1 vs. +81.6 cells/mm³ | [4][20] |

| Table 3: Summary of Efficacy Data from Key Nevirapine Clinical Trials. |

Safety and Toxicology

The primary toxicities associated with Nevirapine are cutaneous and hepatic.

-

Rash: The most common adverse event is a rash, which typically occurs early in treatment.[22] A 14-day lead-in period with a reduced dose (200 mg once daily) is mandatory to decrease the frequency and severity of rash.[23]

-

Hepatotoxicity: Severe, life-threatening, and in some cases fatal, hepatotoxicity has been reported. The risk is greatest during the first 6 weeks of therapy and is higher in women with CD4+ counts >250 cells/mm³ and men with CD4+ counts >400 cells/mm³. For this reason, initiating Nevirapine in treatment-naïve patients with CD4 counts above these thresholds is not recommended unless the benefit outweighs the risk.[23]

Experimental Protocol: In Vitro Cytotoxicity Assay

This is a generalized protocol for assessing drug-induced cytotoxicity in a liver cell line.

Objective: To determine the concentration at which Nevirapine induces cytotoxicity in human liver cells (HepG2). Materials:

-

HepG2 cells

-

Cell culture medium (e.g., EMEM with 10% FBS)

-

Nevirapine stock solution (dissolved in DMSO)

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

-

Plate reader (colorimetric or luminescent)

Procedure:

-

Cell Seeding: Culture HepG2 cells to ~80% confluence. Trypsinize, count, and seed the cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of Nevirapine in the cell culture medium. Remove the old medium from the plates and add the medium containing different concentrations of Nevirapine. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plates for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[22]

-

Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions. For an MTT assay, this involves adding the MTT solution and incubating until formazan crystals form, followed by solubilization. For a CellTiter-Glo® assay, the reagent is added to measure ATP content as an indicator of cell viability.[22]

-

Data Acquisition: Read the absorbance or luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Plot the concentration-response curve and determine the CC₅₀ (50% cytotoxic concentration) value using non-linear regression analysis.

Conclusion

The discovery and development of Nevirapine represent a pivotal chapter in the management of HIV/AIDS. Its novel, non-competitive mechanism of action broadened the therapeutic arsenal and was instrumental in establishing the efficacy of combination antiretroviral therapy. Through extensive preclinical and clinical investigation, its pharmacokinetic profile, metabolic pathways, efficacy, and safety have been well-characterized, leading to its widespread use globally, including its critical role in preventing mother-to-child transmission. The continued development of formulations like the extended-release tablet demonstrates its enduring place in HIV treatment. This guide has provided a technical deep-dive into the multifaceted journey of Nevirapine from a laboratory compound to a life-saving medication.

References

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. US5569760A - Process for preparing nevirapine - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. 48-week efficacy and safety of transitioning virologically stable HIV-1 patients from nevirapine IR 200 mg BID to nevirapine XR 400 mg QD (TRANxITION) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by Nonnucleoside Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. HIV-1 Reverse Transcriptase in Complex with Nevirapine - Proteopedia, life in 3D [proteopedia.org]

- 8. medicines4all.vcu.edu [medicines4all.vcu.edu]

- 9. Pharmacokinetics and safety of early nevirapine-based antiretroviral therapy for neonates at high risk for perinatal HIV infection: a phase 1/2 proof of concept study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Twenty-four-week efficacy and safety of switching virologically suppressed HIV-1-infected patients from nevirapine immediate release 200 mg twice daily to nevirapine extended release 400 mg once daily (TRANxITION) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. WO2012168949A2 - A process for preparation of nevirapine - Google Patents [patents.google.com]

- 12. WO2016118586A1 - Lowcost, high yield synthesis of nevirapine - Google Patents [patents.google.com]

- 13. pnas.org [pnas.org]

- 14. Appendix A: Pediatric Antiretroviral Drug Information - Nevirapine | NIH [clinicalinfo.hiv.gov]

- 15. go.drugbank.com [go.drugbank.com]

- 16. researchgate.net [researchgate.net]

- 17. Pharmacological and clinical evidence of nevirapine immediate- and extended-release formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. ClinConnect | Switching Nevirapine Immediate Release( IR) Based [clinconnect.io]

- 20. reframeDB [reframedb.org]

- 21. accessdata.fda.gov [accessdata.fda.gov]

- 22. drugs.com [drugs.com]

- 23. japsonline.com [japsonline.com]

An In-depth Technical Guide to the Nevirapine Binding Site on HIV-1 Reverse Transcriptase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nevirapine binding site on the Human Immunodeficiency Virus Type 1 (HIV-1) reverse transcriptase (RT), a critical target for antiretroviral therapy. The document details the molecular interactions, mechanism of inhibition, and the structural basis of drug resistance. Quantitative binding data, detailed experimental protocols, and illustrative diagrams are presented to facilitate a deeper understanding for researchers in the field of virology and drug development.

The Nevirapine Binding Pocket: A Non-Competitive Allosteric Site

Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that binds to a hydrophobic pocket on the p66 subunit of HIV-1 RT.[1] This binding site is distinct from the active site where nucleotide incorporation occurs, making Nevirapine a non-competitive inhibitor. The pocket is located approximately 10 Å from the catalytic aspartate residues (Asp110, Asp185, and Asp186) within the palm subdomain of the p66 subunit. The binding of Nevirapine is an allosteric mechanism, meaning it inhibits the enzyme's function by inducing a conformational change at a site other than the active site.[1]

The NNRTI binding pocket (NNIBP) is predominantly hydrophobic and is not fully formed in the absence of the inhibitor. The binding of Nevirapine induces a significant conformational change, particularly in the positioning of key amino acid residues that line the pocket.

Molecular Interactions and Key Residues

The binding of Nevirapine within the NNIBP is stabilized by a network of hydrophobic and aromatic interactions. Key amino acid residues that form the binding pocket and directly interact with Nevirapine include:

-

Tyrosine 181 (Y181) and Tyrosine 188 (Y188): These two aromatic residues are crucial for the high-affinity binding of Nevirapine. They form significant pi-stacking interactions with the drug molecule.

-

Leucine 100 (L100), Lysine 103 (K103), Valine 106 (V106), Valine 179 (V179), and Proline 236 (P236): These residues contribute to the hydrophobic environment of the pocket, forming van der Waals contacts with Nevirapine.

-

Phenylalanine 227 (F227) and Tryptophan 229 (W229): These aromatic residues also contribute to the hydrophobic and aromatic interactions with the inhibitor.

Mechanism of Allosteric Inhibition

The binding of Nevirapine to the NNIBP triggers a cascade of conformational changes that ultimately lock the enzyme in an inactive state.

-

Conformational Change: Upon binding, Nevirapine induces a reorientation of the Y181 and Y188 side chains.[2]

-

Distortion of the Polymerase Active Site: This initial change leads to a distortion of the catalytic triad (Asp110, Asp185, Asp186), rendering it catalytically incompetent for DNA synthesis.

-

Repositioning of the "Primer Grip": The binding of Nevirapine also causes a repositioning of the "primer grip," a region of the enzyme responsible for correctly positioning the primer strand for nucleotide incorporation. This displacement prevents the efficient binding and positioning of the nucleic acid substrate.

-

Inhibition of Enzyme Flexibility: The overall conformational changes induced by Nevirapine reduce the flexibility of the thumb and fingers subdomains of the RT, which is essential for the processive nature of DNA synthesis.

dot

References

In Vitro Antiviral Activity Spectrum of Nevirapine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), has been a cornerstone in the combination antiretroviral therapy for HIV-1 infection. This technical guide provides an in-depth overview of the in vitro antiviral activity spectrum of Nevirapine, with a primary focus on its well-established efficacy against Human Immunodeficiency Virus Type 1 (HIV-1). This document summarizes quantitative data on its potency, details the experimental protocols for its evaluation, and visualizes its mechanism of action and experimental workflows. While highly potent against HIV-1, this guide also addresses the limited in vitro activity of Nevirapine against other viral pathogens, underscoring its specificity.

Introduction

Nevirapine is a potent and highly specific non-nucleoside inhibitor of HIV-1 reverse transcriptase (RT), the essential enzyme for converting the viral RNA genome into proviral DNA.[1] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), Nevirapine does not compete with nucleoside triphosphates but binds to an allosteric site on the p66 subunit of the RT, inducing a conformational change that inhibits the enzyme's catalytic activity.[2][3] This guide delves into the extensive in vitro data that characterizes the antiviral profile of Nevirapine.

In Vitro Antiviral Activity Against HIV-1

Nevirapine demonstrates potent activity against wild-type HIV-1 in various cell lines, including peripheral blood mononuclear cells (PBMCs), monocyte-derived macrophages, and lymphoblastoid cell lines.

Quantitative Data: Potency Against Wild-Type and Resistant HIV-1 Strains

The in vitro potency of Nevirapine is typically measured by the half-maximal inhibitory concentration (IC50) in enzymatic assays and the half-maximal effective concentration (EC50) in cell-based assays. The 50% cytotoxic concentration (CC50) is also determined to assess the drug's selectivity index (SI = CC50/EC50).

| Virus Strain | Assay Type | Cell Line | IC50 / EC50 (nM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| HIV-1 (Wild-Type) | Enzyme Assay | - | 84 | - | - | [1] |

| HIV-1 (Wild-Type) | Cell-based | Various | 40 | >100 | >2500 | [1] |

| HIV-1 RF | XTT Assay | CEM-SS | 1.5 | - | - | [4] |

| HIV-1 Subtype C | Cell-based | MT-4 | 4.88 | - | - | [4] |

| HIV-1 Env-pseudovirus | Luciferase Assay | Jurkat E6-1 | 40 | - | - | [4] |

| HIV-1 (Y181C mutant) | Enzyme Assay | - | >10,000 | - | - | [1] |

| HIV-1 (K103N mutant) | Cell-based | - | Increased resistance | - | - | [3] |

| HIV-1 (Y188C mutant) | Enzyme Assay | - | Significantly reduced susceptibility | - | - | [1] |

Note: IC50, EC50, and CC50 values can vary depending on the specific experimental conditions, including the cell line, virus strain, and assay methodology used.

Spectrum of Antiviral Activity Beyond HIV-1

Extensive in vitro testing has revealed that Nevirapine's antiviral activity is highly specific to HIV-1. It does not exhibit significant activity against HIV-2 reverse transcriptase.[5] Studies have also shown a lack of meaningful in vitro activity against a range of other DNA and RNA viruses.

| Virus | In Vitro Activity | Reference |

| HIV-2 | No significant activity | [5] |

| Hepatitis B Virus (HBV) | No significant activity | |

| Hepatitis C Virus (HCV) | No significant activity | |

| Cytomegalovirus (CMV) | No significant activity | |

| Influenza Virus | No significant activity | |

| Zika Virus | No significant activity | |

| Ebola Virus | No significant activity | |

| SARS-CoV-2 | No significant activity |

Mechanism of Action: Allosteric Inhibition of HIV-1 Reverse Transcriptase

Nevirapine functions by binding to a hydrophobic pocket in the p66 subunit of HIV-1 RT, which is distinct from the active site where nucleoside analogs bind.[2][3] This binding induces a conformational change in the enzyme, thereby disrupting its catalytic activity and preventing the conversion of the viral RNA genome into DNA.

Caption: Mechanism of Nevirapine's allosteric inhibition of HIV-1 Reverse Transcriptase.

Experimental Protocols

The following are detailed methodologies for key in vitro assays used to evaluate the antiviral activity and cytotoxicity of Nevirapine.

HIV-1 Reverse Transcriptase Enzyme Inhibition Assay

This assay directly measures the ability of Nevirapine to inhibit the enzymatic activity of purified HIV-1 RT.

Materials:

-

Purified recombinant HIV-1 Reverse Transcriptase

-

Poly(rA)-oligo(dT) template-primer

-

[³H]-dTTP (radiolabeled deoxythymidine triphosphate)

-

Reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Nevirapine stock solution

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Prepare serial dilutions of Nevirapine in the reaction buffer.

-

In a microcentrifuge tube, combine the reaction buffer, poly(rA)-oligo(dT), and the diluted Nevirapine or control (buffer only).

-

Initiate the reaction by adding the purified HIV-1 RT enzyme.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

-

Add [³H]-dTTP to the reaction and continue incubation.

-

Stop the reaction by adding cold TCA.

-

Precipitate the radiolabeled DNA by incubating on ice.

-

Collect the precipitate by filtering the solution through glass fiber filters.

-

Wash the filters with TCA and ethanol to remove unincorporated [³H]-dTTP.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percentage of RT inhibition for each Nevirapine concentration compared to the control and determine the IC50 value.

Caption: Workflow for an HIV-1 Reverse Transcriptase enzyme inhibition assay.

Cell-Based Antiviral Assay (Plaque Reduction Assay)

This assay determines the concentration of Nevirapine required to inhibit virus-induced cell death or plaque formation in a cell culture system.

Materials:

-

Susceptible host cell line (e.g., HeLa-CD4-LTR-β-gal, MT-4)

-

HIV-1 laboratory strain

-

Cell culture medium and supplements

-

Nevirapine stock solution

-

Agarose or methylcellulose overlay

-

Crystal violet staining solution

Procedure:

-

Seed the host cells in multi-well plates and grow to confluency.

-

Prepare serial dilutions of Nevirapine in the cell culture medium.

-

Infect the cell monolayers with a known titer of HIV-1 for a defined adsorption period (e.g., 1-2 hours).

-

Remove the virus inoculum.

-

Add the medium containing the different concentrations of Nevirapine or control (medium only).

-

Overlay the cells with a semi-solid medium (agarose or methylcellulose) to restrict virus spread to adjacent cells, leading to plaque formation.

-

Incubate the plates for several days until visible plaques are formed in the control wells.

-

Fix the cells (e.g., with formalin).

-

Stain the cells with crystal violet. Viable cells will stain, while areas of virus-induced cell death (plaques) will remain clear.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each Nevirapine concentration compared to the control and determine the EC50 value.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells and is used to determine the concentration of Nevirapine that is toxic to the host cells.

Materials:

-

Host cell line (same as used in the antiviral assay)

-

Cell culture medium and supplements

-

Nevirapine stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed the host cells in a 96-well plate.

-

Add serial dilutions of Nevirapine to the wells. Include a cell-only control (no drug).

-

Incubate the plate for the same duration as the antiviral assay.

-

Add MTT solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each Nevirapine concentration compared to the control and determine the CC50 value.

Caption: General experimental workflow for in vitro antiviral and cytotoxicity testing.

Conclusion

The in vitro antiviral profile of Nevirapine is characterized by its high potency and specificity for HIV-1. Its mechanism of action as an allosteric inhibitor of reverse transcriptase is well-defined. While highly effective against its target, Nevirapine's limited spectrum of activity against other viruses underscores the importance of targeted drug development. The experimental protocols detailed in this guide provide a framework for the continued evaluation of Nevirapine and the discovery of new antiviral agents. This comprehensive understanding of Nevirapine's in vitro characteristics is crucial for its appropriate use in clinical settings and for guiding future research in antiretroviral drug discovery.

References

- 1. Nonnucleoside inhibitors of HIV-1 reverse transcriptase: nevirapine as a prototype drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Nevirapine? [synapse.patsnap.com]

- 3. Nevirapine - Wikipedia [en.wikipedia.org]

- 4. selleckchem.com [selleckchem.com]

- 5. go.drugbank.com [go.drugbank.com]

A Comprehensive Technical Guide to the Preclinical Pharmacokinetics of Nevirapine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetics of Nevirapine in key preclinical animal models. The following sections detail the absorption, distribution, metabolism, and excretion (ADME) profile of Nevirapine, supported by quantitative data, detailed experimental protocols, and visual representations of key processes to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Quantitative Pharmacokinetic Parameters of Nevirapine in Preclinical Models

The pharmacokinetic profile of Nevirapine has been characterized in several preclinical species. The following tables summarize key pharmacokinetic parameters, offering a comparative view across different animal models, doses, and routes of administration.

Table 1: Pharmacokinetic Parameters of Nevirapine in Rats

| Dose | Route of Administration | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | t1/2 (h) | CL (mL/min/kg) | Vd (L/kg) | Reference |

| 8 mg/rat (p.o.) | Oral | 4.10 | ~2 | 45.3 | ~7.5 | - | - | [1] |

| 4 mg/rat (i.v.) | Intravenous | - | - | 35.8 | ~7.2 | 1.86 | - | [1] |

| 50 mg/kg (p.o.) | Oral (nanosuspension) | 2.8 ± 0.3 | 1.5 | 15.4 ± 1.2 | - | - | - | [2] |

| 50 mg/kg (p.o.) | Oral (marketed suspension) | 1.9 ± 0.2 | 2.0 | 10.8 ± 1.1 | - | - | - | [2] |

| 20 mg/kg (p.o.) | Oral (with FCZ) | - | - | Increased 7.4-fold | - | - | - | [3] |

| 20 mg/kg (p.o.) | Oral (with KCZ) | - | - | Increased 2.1-fold | - | - | - | [3] |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life; CL: Clearance; Vd: Volume of distribution; p.o.: per os (oral); i.v.: intravenous; FCZ: Fluconazole; KCZ: Ketoconazole.[1][2][3]

Table 2: Pharmacokinetic Parameters of Nevirapine in Other Preclinical Species

| Species | Dose | Route of Administration | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | t1/2 (h) | Reference |

| Mouse | - | - | - | - | - | - | Data not readily available in cited literature |

| Rabbit | - | - | - | - | - | - | Data not readily available in cited literature |

| Cynomolgus Monkey | 20 mg/kg | Oral | - | - | - | - | [4] |

| Chimpanzee | - | Oral | - | - | - | 11 to 24 | [4] |

Further research is required to populate the pharmacokinetic parameters for mice and rabbits comprehensively.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical pharmacokinetic studies. Below are synthesized protocols for common experiments involving Nevirapine.

Animal Models and Husbandry

-

Species: Male Wistar rats (190-220 g), NMRI albino mice (20-30 g).[2][5]

-

Housing: Standard environmental conditions with controlled temperature (23 ± 2°C), relative humidity (60%), and a 12-hour light/dark cycle.[5]

-

Diet: Standard laboratory chow and water available ad libitum.

-

Acclimatization: Animals are typically acclimatized to the laboratory environment for at least one week before the experiment.

Drug Administration

Oral Administration (Gavage) in Rats:

-

Formulation: Nevirapine can be administered as a suspension. For nanosuspension studies, it may be prepared using methods like the nanoedge technique with stabilizers such as Lutrol F 127 or Poloxamer 407 and hydroxypropyl methyl cellulose.[2] Marketed suspensions can also be used for comparison.[2]

-

Dose Preparation: The required dose (e.g., 50 mg/kg) is calculated based on the animal's body weight.[2] The drug is suspended in a suitable vehicle, such as water.

-

Administration: Animals are fasted overnight prior to dosing to ensure gastric emptying. A specified volume of the drug suspension is administered directly into the stomach using a rat oral feeding tube (gavage needle).[2]

Sample Collection and Processing

-

Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0.33, 0.66, 1, 1.5, 2, 3, 4, 6, 9, and 12 hours) post-administration.[2] The retro-orbital venous plexus is a common site for blood collection in rats.[2] In rabbits, the marginal ear vein can be used.

-

Sample Processing:

-

Blood is collected in tubes containing an anticoagulant (e.g., EDTA).

-

Plasma is separated by centrifugation (e.g., 1500 x g for 15 minutes at 4°C).

-

The separated plasma is transferred to clean tubes and stored frozen (e.g., at -80°C) until analysis.

-

Bioanalytical Method for Nevirapine Quantification in Plasma

High-Performance Liquid Chromatography (HPLC) with UV Detection:

-

Sample Preparation (Protein Precipitation):

-

To a plasma sample (e.g., 100 µL), an internal standard (e.g., dicloxacillin or 3-isobutyl-1-methyl xanthine) is added.[6]

-

A precipitating agent, such as acetonitrile or cold methanol, is added to precipitate plasma proteins.[2][6]

-

The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

-

The clear supernatant is transferred to a clean tube for analysis.

-

-

Chromatographic Conditions:

-

HPLC System: A standard HPLC system with a UV detector is used.

-

Column: A reverse-phase column, such as a C18 or C8 column, is commonly employed (e.g., Waters Atlantis dC18, HiQ sil C18 HS).[6][7]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and organic solvents (e.g., acetonitrile, methanol) is used. The composition can be isocratic or a gradient.[6][7]

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection is performed at a wavelength where Nevirapine has significant absorbance, typically around 220 nm or 260 nm.[7]

-

-

Quantification: The concentration of Nevirapine in the plasma samples is determined by comparing the peak area ratio of Nevirapine to the internal standard against a calibration curve prepared with known concentrations of the drug.

Visualizing Key Processes

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of experimental workflows and metabolic pathways.

Experimental Workflow for a Preclinical Pharmacokinetic Study

Caption: Experimental workflow for a typical preclinical pharmacokinetic study of Nevirapine.

Metabolic Pathways of Nevirapine in Preclinical Models

Caption: Major metabolic pathways of Nevirapine in preclinical animal models.

Discussion

Nevirapine is readily absorbed after oral administration in most preclinical species, with the parent drug being extensively metabolized primarily through oxidation and subsequent glucuronidation.[8] The primary sites of metabolism are the liver, involving cytochrome P450 enzymes such as CYP3A and CYP2B6.[9] The major metabolites identified across species include 2-, 3-, 8-, and 12-hydroxynevirapine and their corresponding glucuronide conjugates.[8] 4-carboxynevirapine, a secondary oxidation product of 12-hydroxynevirapine, is also a significant metabolite.[8]

The pharmacokinetic profile of Nevirapine can be influenced by co-administered drugs that are inhibitors or inducers of these metabolic enzymes. For instance, co-administration with the antifungal agents ketoconazole and fluconazole has been shown to increase the systemic exposure (AUC) of Nevirapine in rats, indicating metabolic inhibition.[3]

Understanding the pharmacokinetic and metabolic profile of Nevirapine in these preclinical models is essential for interpreting toxicology studies and for predicting its pharmacokinetic behavior in humans. The data presented in this guide serves as a valuable resource for researchers involved in the development of new antiretroviral therapies and for those investigating the complex drug-drug interactions associated with Nevirapine.

References

- 1. Pharmacokinetic Interaction between Nevirapine and Nortriptyline in Rats: Inhibition of Nevirapine Metabolism by Nortriptyline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preparation and Characterisation of Nevirapine Oral Nanosuspensions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative prediction of in vivo drug interactions between nevirapine and antifungal agents from in vitro data in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Studies on some neuropharmacological properties of Nevirapine in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jocpr.com [jocpr.com]

- 7. Development and validation of a high performance liquid chromatography method to determine nevirapine in plasma in a resource-limited setting [scielo.org.za]

- 8. Biotransformation of nevirapine, a non-nucleoside HIV-1 reverse transcriptase inhibitor, in mice, rats, rabbits, dogs, monkeys, and chimpanzees - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of Phase I Nevirapine Metabolites following a Single Dose and at Steady State - PMC [pmc.ncbi.nlm.nih.gov]

Molecular Basis for Nevirapine's Specificity for HIV-1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the specificity of Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), for Human Immunodeficiency Virus Type 1 (HIV-1). We will delve into its mode of action, the structural features of its binding site, and the key differences between HIV-1 and HIV-2 reverse transcriptase that account for Nevirapine's selective activity. This document summarizes key quantitative data, provides detailed experimental protocols for relevant assays, and includes visualizations to illustrate critical pathways and workflows.

Mechanism of Action: Allosteric Inhibition of HIV-1 Reverse Transcriptase

Nevirapine is a non-competitive inhibitor of HIV-1 reverse transcriptase (RT), the viral enzyme responsible for converting the viral RNA genome into DNA, a crucial step in the HIV life cycle.[1] Unlike nucleoside reverse transcriptase inhibitors (NRTIs) that compete with natural deoxynucleotide triphosphates for binding at the enzyme's active site, Nevirapine binds to a distinct, allosteric site on the p66 subunit of the enzyme.[1] This binding pocket is a hydrophobic pocket located approximately 10 angstroms from the catalytic site.[2]

The binding of Nevirapine to this allosteric pocket induces a conformational change in the three-dimensional structure of the reverse transcriptase enzyme.[2] This structural alteration distorts the catalytic site, thereby inhibiting the polymerase activity of the enzyme and preventing the synthesis of viral DNA.[1]

Quantitative Analysis of Nevirapine's Inhibitory Activity

The inhibitory potency of Nevirapine against HIV-1 RT has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters used to measure the efficacy of an inhibitor.

| Parameter | HIV-1 Reverse Transcriptase | HIV-2 Reverse Transcriptase | Reference |

| IC50 (Enzyme Assay) | 84 nM | Not inhibited | [3] |

| IC50 (Cell Culture) | 40 nM | Not active | [3][4] |

| Ki | 270 µM | Not inhibited | [5] |

The Structural Basis of Specificity: HIV-1 vs. HIV-2 Reverse Transcriptase

The remarkable specificity of Nevirapine for HIV-1 over HIV-2 is rooted in the structural differences within the NNRTI binding pocket of their respective reverse transcriptase enzymes.[3][6] While the overall structures of HIV-1 and HIV-2 RT share significant homology, key amino acid substitutions within the Nevirapine binding site of HIV-2 RT render it insensitive to the drug.[3]

Crucial to Nevirapine's binding to HIV-1 RT are the presence of two tyrosine residues at positions 181 and 188.[3][7] These aromatic residues form significant interactions with the drug molecule, stabilizing its position within the hydrophobic pocket. In HIV-2 RT, these tyrosine residues are replaced by other amino acids that do not facilitate favorable interactions with Nevirapine.[3] Site-directed mutagenesis studies have demonstrated that substituting the corresponding amino acids from HIV-2 RT into HIV-1 RT at positions 181 and 188 dramatically decreases the enzyme's sensitivity to Nevirapine.[3]

Experimental Protocols

HIV-1 Reverse Transcriptase Enzyme Inhibition Assay (Non-Radioactive)

This protocol describes a non-radioactive method for determining the inhibitory activity of compounds like Nevirapine against purified HIV-1 reverse transcriptase. This assay is based on the principle of pyrosequencing, which measures the release of pyrophosphate (PPi) during DNA synthesis.

Materials:

-

Purified recombinant HIV-1 Reverse Transcriptase

-

Nevirapine (or other test compounds)

-

Poly(A) template

-

Oligo(dT) primer

-

Deoxynucleotide triphosphates (dNTPs)

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)

-

Pyrosequencing enzyme mixture (e.g., ATP sulfurylase, luciferase)

-

Substrate for luciferase (luciferin)

-

96-well microplates (white, for luminescence reading)

-

Luminometer

Procedure:

-

Prepare Reagents:

-

Dilute the purified HIV-1 RT to the desired concentration in reaction buffer.

-

Prepare a serial dilution of Nevirapine or the test compound in the appropriate solvent (e.g., DMSO) and then dilute further in reaction buffer.

-

Prepare a master mix containing the poly(A) template, oligo(dT) primer, and dNTPs in reaction buffer.

-

-

Assay Setup:

-

In a 96-well plate, add a small volume of the diluted Nevirapine or test compound to the appropriate wells. Include wells with solvent only as a negative control and a known inhibitor as a positive control.

-

Add the purified HIV-1 RT to all wells except for the no-enzyme control wells.

-

Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Initiate Reaction:

-

Initiate the reverse transcription reaction by adding the template/primer/dNTP master mix to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

-

Detect Pyrophosphate Release:

-

Add the pyrosequencing enzyme mixture and luciferin substrate to each well.

-

Immediately measure the luminescence using a luminometer. The light output is proportional to the amount of PPi generated, which is directly related to the RT activity.

-

-

Data Analysis:

-

Subtract the background luminescence (no-enzyme control) from all readings.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the solvent control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Cell-Based HIV-1 Replication Assay

This protocol outlines a cell-based assay to determine the antiviral activity of Nevirapine by measuring the inhibition of HIV-1 replication in a susceptible cell line. This assay typically measures the production of the viral p24 antigen, a marker of viral replication.

Materials:

-

HIV-1 permissive cell line (e.g., MT-4, TZM-bl)

-

HIV-1 laboratory-adapted strain (e.g., HIV-1 IIIB)

-

Nevirapine (or other test compounds)

-

Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin

-

96-well cell culture plates

-

p24 Antigen ELISA kit

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Cell Preparation:

-

Culture the HIV-1 permissive cells in appropriate cell culture medium.

-

On the day of the assay, harvest the cells and adjust the cell density to the desired concentration (e.g., 5 x 10^4 cells/mL).

-

-

Assay Setup:

-

Prepare a serial dilution of Nevirapine or the test compound in cell culture medium.

-

In a 96-well plate, add the diluted compound to the appropriate wells. Include wells with medium only as a cell control and wells with infected, untreated cells as a virus control.

-

Add the prepared cell suspension to all wells.

-

-

Viral Infection:

-

Add a pre-titered amount of HIV-1 to all wells except for the cell control wells. The amount of virus should be sufficient to cause a detectable level of infection but not overwhelming cytotoxicity.

-

Incubate the plate in a CO2 incubator at 37°C for a specified period (e.g., 5-7 days).

-

-

Measurement of Viral Replication (p24 ELISA):

-

After the incubation period, carefully collect the cell culture supernatant from each well.

-

Determine the concentration of p24 antigen in the supernatants using a commercial p24 ELISA kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of p24 production for each concentration of the test compound relative to the virus control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Visualizations

Caption: Mechanism of Nevirapine's allosteric inhibition of HIV-1 RT.

Caption: General workflow for an in vitro enzyme inhibition assay.

Conclusion

The specificity of Nevirapine for HIV-1 is a well-defined example of targeted antiviral therapy. Its mechanism of action, involving allosteric inhibition through binding to a specific hydrophobic pocket in the HIV-1 reverse transcriptase, highlights the importance of structural biology in drug design. The key amino acid differences in this binding pocket between HIV-1 and HIV-2 RT provide a clear molecular basis for Nevirapine's selective efficacy. The experimental protocols detailed herein offer standardized methods for the continued evaluation of NNRTIs and the investigation of drug resistance mechanisms. This in-depth understanding is crucial for the development of new and more potent antiretroviral agents to combat the global HIV/AIDS epidemic.

References

- 1. A highly sensitive aptamer-based HIV reverse transcriptase detection assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HIV-1 reverse transcriptase complex with DNA and nevirapine reveals nonnucleoside inhibition mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nonnucleoside inhibitors of HIV-1 reverse transcriptase: nevirapine as a prototype drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. HIV-1 and HIV-2 Reverse Transcriptases: Different Mechanisms of Resistance to Nucleoside Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ClinPGx [clinpgx.org]

Structural Analogs of Nevirapine: A Technical Guide to Their Potential Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nevirapine, a dipyridodiazepinone, was the first non-nucleoside reverse transcriptase inhibitor (NNRTI) approved for the treatment of HIV-1 infection.[1] NNRTIs are a critical component of highly active antiretroviral therapy (HAART), functioning by allosterically binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase (RT), an enzyme crucial for the replication of the viral genome.[1] This binding induces a conformational change in the enzyme, thereby inhibiting its function. Despite its success, the clinical utility of nevirapine has been hampered by the rapid emergence of drug-resistant viral strains and instances of severe hepatotoxicity.[2] This has spurred extensive research into the development of structural analogs of nevirapine with improved potency against wild-type and resistant strains of HIV-1, as well as more favorable safety profiles. This technical guide provides an in-depth overview of the key structural analogs of nevirapine, their reported biological activities, the experimental protocols used for their evaluation, and the structure-activity relationships (SAR) that govern their potential as next-generation NNRTIs.

Data Presentation: Biological Activity of Nevirapine Analogs

The following tables summarize the quantitative data for various nevirapine analogs, providing a comparative view of their anti-HIV activity and cytotoxicity. The data has been compiled from multiple peer-reviewed studies.

Table 1: In Vitro Anti-HIV-1 Activity of Nevirapine and Key Analogs

| Compound/Analog | Modification | Assay Type | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |

| Nevirapine | - | HIV-1 Replication | CEM | 0.09 | >1000 | >11111 | [3] |

| Compound 3 | 5-{[4-(4-chlorophenyl)piperazin-1-yl]methyl} | HIV-1 Replication | CEM | 0.0159 | >1000 | >62893 | [3] |

| 2-Nitro-NVP | 2-Nitro substitution | HIV-RT Inhibition | - | 0.721 (IC50) | - | - | [4] |

| 12-d3-NVP | Deuterated 12-methyl group | HIV-RT Inhibition | - | 0.910 (IC50) | - | - | [4] |

| 3-Bromo-NVP | 3-Bromo substitution | HIV-RT Inhibition | - | 2.78 (IC50) | - | - | [4] |

| Compound 5a | Cyclopropyl substituent | HIV-1 RT Inhibition | - | 1.07 nM (IC50) | - | - | [5] |

| Compound 5b | Cyclopropyl substituent | HIV-1 RT Inhibition | - | 0.86 nM (IC50) | - | - | [5] |

| Compound 1c-1e | Aromatic substituent at position 2 | HIV-RT Inhibition | - | 20-33 nM (IC50) | - | - | [6] |

| Compound 1f-1g | Aromatic substituent at position 8 with ethyl linker | HIV-RT Inhibition | - | 50-80 nM (IC50) | - | - | [6] |

| Compound 1j-1k | Aromatic substituent at position 8 with ethyl linker | HIV-RT Inhibition | - | 20-50 nM (IC50) | - | - | [6] |

EC50: 50% effective concentration for inhibiting viral replication. CC50: 50% cytotoxic concentration. IC50: 50% inhibitory concentration against the enzyme.

Structure-Activity Relationship (SAR) Studies

The development of nevirapine analogs has been guided by extensive structure-activity relationship studies. The dipyridodiazepinone core of nevirapine serves as a crucial scaffold for interaction with the NNRTI binding pocket of HIV-1 RT.[1] Key insights from SAR studies include:

-

Modifications at the N-1 and C-11 positions: The substitution pattern at these positions on the dipyridodiazepinone ring system is critical for activity against both wild-type and mutant RT.[6]

-

Substitutions at the C-2 and C-8 positions: Introduction of aromatic or heteroaromatic substituents at these positions can enhance potency, particularly against resistant strains like those with the Y181C mutation.[7] The addition of an ethyl linker at the 8-position has also been shown to be beneficial.[6]

-

Introduction of flexible side chains: The incorporation of flexible side chains, such as the piperazinyl-methyl group in Compound 3, can lead to a significant increase in antiviral potency.[3]

-

Cyclopropyl Substituents: The presence of cyclopropyl groups, as seen in compounds 5a and 5b, has been shown to result in highly potent inhibition of HIV-1 RT.[5]

Experimental Protocols

The evaluation of nevirapine analogs involves a series of standardized in vitro assays to determine their efficacy and toxicity.

HIV-1 Reverse Transcriptase Inhibition Assay (Colorimetric)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of HIV-1 RT.

-

Principle: The assay measures the incorporation of digoxigenin- and biotin-labeled dUTP into a DNA molecule using a poly(A) template and an oligo(dT) primer. The amount of incorporated labeled nucleotides is proportional to the RT activity.

-

Materials:

-

HIV-1 Reverse Transcriptase (recombinant)

-

Colorimetric RT assay kit (e.g., from Roche Diagnostics) containing reaction buffer, dNTP mix (with labeled dUTP), poly(A)/oligo(dT) template/primer, lysis buffer, anti-digoxigenin-POD antibody, and ABTS substrate.

-

Test compounds (nevirapine analogs) dissolved in a suitable solvent (e.g., DMSO).

-

Nevirapine as a positive control.

-

Microplate reader.

-

-

Procedure:

-

Prepare serial dilutions of the test compounds and nevirapine.

-

In a microplate, add the reaction buffer, dNTP mix, template/primer, and the test compound or control.

-

Initiate the reaction by adding the HIV-1 RT enzyme.

-

Incubate the plate at 37°C for a specified time (e.g., 1-2 hours).

-

Stop the reaction by adding a stop solution or by heat inactivation.

-

Transfer the reaction mixture to a streptavidin-coated microplate and incubate to allow the biotin-labeled DNA to bind.

-

Wash the plate to remove unbound components.

-

Add the anti-digoxigenin-POD antibody and incubate.

-

Wash the plate again.

-

Add the ABTS substrate and incubate until a color develops.

-

Read the absorbance at the appropriate wavelength (e.g., 405 nm) using a microplate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value.[8]

-

Cell-Based Anti-HIV-1 Assay

This assay determines the ability of a compound to inhibit HIV-1 replication in a cellular context.

-

Principle: Susceptible human T-cell lines (e.g., CEM, MT-4) are infected with HIV-1 in the presence of varying concentrations of the test compound. The inhibition of viral replication is typically measured by quantifying the amount of a viral protein (e.g., p24 antigen) or by using a reporter gene assay.

-

Materials:

-

Human T-cell line (e.g., CEM, MT-4).

-

HIV-1 viral stock.

-

Cell culture medium and supplements.

-

Test compounds and nevirapine.

-

96-well cell culture plates.

-

Method for quantifying viral replication (e.g., p24 ELISA kit).

-

-

Procedure:

-

Seed the cells in a 96-well plate.

-

Add serial dilutions of the test compounds and nevirapine to the wells.

-

Infect the cells with a known amount of HIV-1.

-

Incubate the plate at 37°C in a CO2 incubator for a period of time that allows for multiple rounds of viral replication (e.g., 4-7 days).

-

After incubation, collect the cell culture supernatant.

-

Quantify the amount of p24 antigen in the supernatant using an ELISA kit.

-

Calculate the percent inhibition of viral replication for each compound concentration and determine the EC50 value.

-

Cytotoxicity Assay (MTT Assay)

This assay is used to assess the toxicity of the compounds to the host cells.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell viability. Metabolically active cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[9]

-

Materials:

-

Human T-cell line (same as used in the anti-HIV assay).

-

Test compounds and a vehicle control (e.g., DMSO).

-

MTT solution.

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

96-well cell culture plates.

-

Microplate reader.

-

-

Procedure:

-

Seed the cells in a 96-well plate.

-

Add serial dilutions of the test compounds to the wells.

-

Incubate the plate under the same conditions as the anti-HIV assay.

-

After the incubation period, add MTT solution to each well and incubate for a few hours to allow formazan crystal formation.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Read the absorbance at the appropriate wavelength (e.g., 570 nm).

-

Calculate the percent cytotoxicity for each compound concentration and determine the CC50 value.[10][11]

-

Mandatory Visualizations

HIV-1 Replication Cycle

Caption: The seven stages of the HIV-1 replication cycle within a host CD4+ T-cell.

Mechanism of NNRTI Action

Caption: Allosteric inhibition of HIV-1 RT by a nevirapine analog.

Experimental Workflow: Anti-HIV Drug Screening

Caption: A generalized workflow for screening nevirapine analogs for anti-HIV activity and cytotoxicity.

References

- 1. Dipyridodiazepinone analogs as human immunodeficiency virus type 1-specific non-nucleoside reverse transcriptase inhibitors: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medsafe.govt.nz [medsafe.govt.nz]

- 3. Synthesis and anti-HIV activity of nevirapine prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of novel N1 functionalized diazepinone analogues via a base-mediated C–N cross coupling reaction as reverse transcriptase inhibitors: theoretical and experimental investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 4.7. HIV RT and IN Inhibition Assays [bio-protocol.org]

- 9. MTT (Assay protocol [protocols.io]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

Methodological & Application

Application Notes: Protocol for Testing Nevirapine Susceptibility in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection.[1][2] It functions by binding directly to the reverse transcriptase enzyme, which is crucial for the replication of the HIV-1 virus.[3] This binding occurs at an allosteric site, inducing a conformational change in the enzyme that inhibits its activity and ultimately halts the conversion of the viral RNA genome into DNA.[3][4]

Due to the potential for the development of drug resistance, it is critical to assess the susceptibility of HIV-1 isolates to Nevirapine.[1][5] This is often achieved through in vitro cell culture-based assays. These assays are essential for monitoring the effectiveness of antiretroviral therapy, for guiding treatment decisions, and in the discovery and development of new antiretroviral agents.

This document provides detailed protocols for determining the susceptibility of HIV-1 to Nevirapine in cell culture. The primary assays described are the MTT assay for assessing cell viability and the p24 antigen capture ELISA for quantifying viral replication.

Mechanism of Action

Nevirapine is a non-competitive inhibitor of HIV-1 reverse transcriptase.[6] It binds to a hydrophobic pocket near the active site of the enzyme, specifically interacting with amino acid residues such as tyrosine 181 and tyrosine 188.[6][7] This binding event alters the three-dimensional structure of the enzyme's substrate-binding site, thereby impeding the synthesis of viral DNA.[3][4] Notably, Nevirapine is not effective against HIV-2, as the structure of the HIV-2 reverse transcriptase pocket confers intrinsic resistance to NNRTIs.[7]

Data Presentation

Table 1: In Vitro Activity of Nevirapine against HIV-1

| Parameter | Value | Cell Line | Assay Method | Reference |

| IC50 | 40 nM | Various | HIV-1 Replication | [6][8] |

| IC50 | 84 nM | N/A | Enzyme Assay | [6][8] |

| IC50 | 0.540 µM | N/A | HIV Reverse Transcriptase Inhibition | [9] |

| EC50 | 0.00488 µM | MT-4 cells | Virus-induced Cytopathicity | [8] |

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. EC50 (Half-maximal effective concentration) is the concentration of a drug that gives a half-maximal response.

Experimental Protocols

Cell Line Maintenance and Preparation

A variety of human T-cell lines are suitable for HIV-1 replication and Nevirapine susceptibility testing. Commonly used cell lines include MT-4, CEM, and C8166.[10] Reporter cell lines, such as CEM-GFP, can also be utilized for more rapid, fluorescence-based assessments of viral infection.[11]

Protocol:

-

Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Maintain the cell cultures in a humidified incubator at 37°C with 5% CO2.

-

Subculture the cells every 2-3 days to maintain a cell density of approximately 5 x 10^5 to 1 x 10^6 cells/mL.

-

Prior to initiating an experiment, assess cell viability using a method such as trypan blue exclusion. Viability should be greater than 95%.

-

On the day of the experiment, harvest the cells by centrifugation and resuspend them in fresh culture medium at the desired concentration.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[12] It is crucial to determine the cytotoxicity of Nevirapine to ensure that any observed antiviral effect is not due to cell death.

Protocol:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.[13]

-

Prepare serial dilutions of Nevirapine in culture medium.

-

Add 100 µL of the Nevirapine dilutions to the appropriate wells. Include wells with untreated cells as a control.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[14]

-

Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[13]

-

Incubate the plate for 3-4 hours at 37°C.[12]

-

Add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[12][13]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12]

-

Measure the absorbance at 570 nm using a microplate reader.[12]

-

Calculate the 50% cytotoxic concentration (CC50), which is the concentration of Nevirapine that reduces cell viability by 50%.

Antiviral Susceptibility Assay (p24 Antigen Capture ELISA)

The HIV-1 p24 antigen is a core viral protein, and its concentration in the cell culture supernatant is proportional to the extent of viral replication.[15]

Protocol:

-

In a 96-well plate, mix 50 µL of a pretitered amount of HIV-1 virus stock with 50 µL of serial dilutions of Nevirapine.

-

Incubate the virus-drug mixture for 1 hour at 37°C.

-

Add 100 µL of susceptible target cells (e.g., MT-4 cells) at a concentration of 1 x 10^5 cells/mL to each well.

-

Include wells with cells and virus but no drug (virus control) and wells with cells only (cell control).

-

Incubate the plate for 7 days at 37°C in a 5% CO2 incubator.

-

On day 7, centrifuge the plate to pellet the cells.

-

Collect the cell culture supernatant for p24 antigen analysis.

-

Quantify the p24 antigen concentration in the supernatants using a commercial HIV-1 p24 Antigen Capture ELISA kit according to the manufacturer's instructions.[15][16][17]

-

The assay typically involves the following steps:

-

Addition of cell culture supernatants and lysis buffer to microtiter wells coated with a monoclonal antibody to HIV-1 p24.[16]

-

Incubation to allow binding of the p24 antigen.

-

Washing to remove unbound materials.

-

Addition of a biotinylated anti-HIV-1 antibody, followed by incubation and washing.[16]

-

Addition of streptavidin-horseradish peroxidase (HRP), followed by incubation and washing.[16]

-

Addition of a substrate solution (e.g., TMB) to produce a colored product.[16]

-

Stopping the reaction and measuring the absorbance at 450 nm.

-

-

Construct a dose-response curve and calculate the Nevirapine concentration that inhibits p24 production by 50% (IC50) relative to the virus control.

Visualizations